molecular formula C22H21N5O2 B11198305 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11198305
M. Wt: 387.4 g/mol
InChI Key: MDCYYOSOMQLIHN-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PYRIDINYLMETHYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PYRIDINYLMETHYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PYRIDINYLMETHYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives. Compared to these, 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PYRIDINYLMETHYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific substitution pattern and the presence of the piperidinecarboxamide moiety. This uniqueness contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H21N5O2/c28-22(24-13-15-5-9-23-10-6-15)16-7-11-27(12-8-16)21-20-19(25-14-26-21)17-3-1-2-4-18(17)29-20/h1-6,9-10,14,16H,7-8,11-13H2,(H,24,28)

InChI Key

MDCYYOSOMQLIHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=NC=C2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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